![molecular formula C16H18N2O3S B2702703 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-57-0](/img/structure/B2702703.png)
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties
作用机制
Target of Action
The primary targets of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione are PPAR-γ receptors and cytoplasmic Mur ligases . The compound improves insulin resistance through PPAR-γ receptor activation and exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with its targets by binding to the active sites of PPAR-γ receptors and cytoplasmic Mur ligases . This binding results in improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .
Biochemical Pathways
The action of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione affects several biochemical pathways. It enhances the insulin signaling pathway by activating PPAR-γ receptors, leading to improved insulin resistance . Additionally, it inhibits the bacterial cell wall synthesis pathway by blocking the activity of cytoplasmic Mur ligases .
Pharmacokinetics
Modifications to the compound, such as the addition of multi-ring substituents, have been shown to improve its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione’s action include improved insulin sensitivity in cells due to PPAR-γ receptor activation . Additionally, it inhibits the growth of bacteria by blocking the activity of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
生化分析
Biochemical Properties
The TZD moiety, which is a part of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . The compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Cellular Effects
3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione has been shown to have a significant impact on cellular processes. Its hypoglycemic activity suggests that it can influence cell function by improving insulin resistance . This could potentially impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves several interactions at the molecular level. It improves insulin resistance through the activation of the PPAR-γ receptor . Additionally, it inhibits cytoplasmic Mur ligases, which are involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-methylbenzoyl chloride with piperidin-4-ylamine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in the development of antidiabetic drugs due to its thiazolidinedione moiety.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns
Uniqueness
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential. Its combination of a piperidine ring with a thiazolidinedione moiety makes it a versatile compound for various applications .
属性
IUPAC Name |
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-13(11)15(20)17-8-6-12(7-9-17)18-14(19)10-22-16(18)21/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQADMIAHGMGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2702620.png)
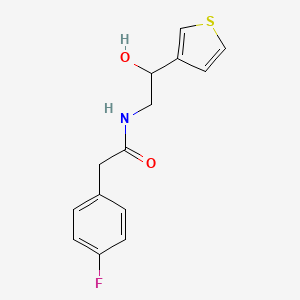
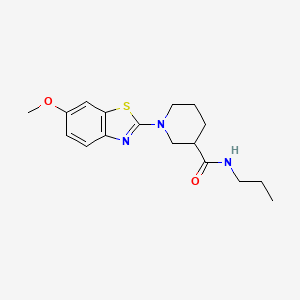
![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2702626.png)

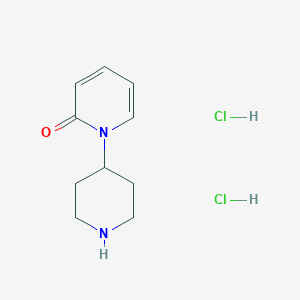
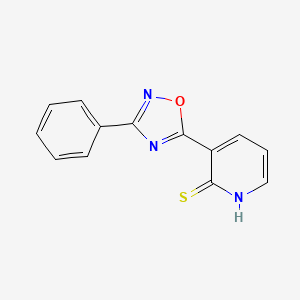
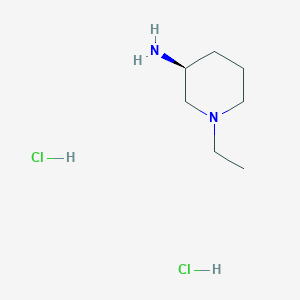
![N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2702631.png)
![methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate](/img/structure/B2702632.png)
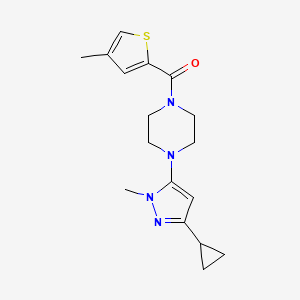
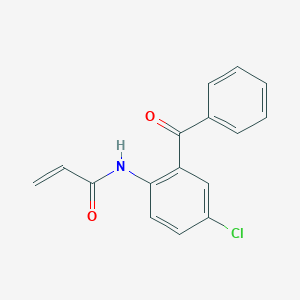
![5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID](/img/structure/B2702640.png)
![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)
